molecular formula C13H16N2O3 B8607952 benzyl allyl[2-(hydroxyimino)ethyl]carbamate

benzyl allyl[2-(hydroxyimino)ethyl]carbamate

Cat. No.: B8607952
M. Wt: 248.28 g/mol
InChI Key: USNPGPXWVWTJSS-UHFFFAOYSA-N
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Description

benzyl allyl[2-(hydroxyimino)ethyl]carbamate is an organic compound with the molecular formula C13H16N2O3. It contains several functional groups, including a carbamate, an oxime, and an allyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl allyl[2-(hydroxyimino)ethyl]carbamate can be achieved through various methodsThe use of 1,1’-carbonyldiimidazole (CDI) as an acylation agent has been reported to be effective in the preparation of carbamates under mild conditions . This method enhances the reactivity of both alcohol and carbamoyl-imidazole intermediates, making it a sustainable and eco-friendly approach.

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of mechanochemical methods, such as ball-milling technology, has been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

benzyl allyl[2-(hydroxyimino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

benzyl allyl[2-(hydroxyimino)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl allyl[2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during multi-step synthesis . The oxime group can participate in various chemical reactions, including cycloaddition and condensation reactions, which are crucial in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl allyl[2-(hydroxyimino)ethyl]carbamate is unique due to the presence of both an oxime and an allyl group, which provide additional reactivity and versatility in chemical synthesis. This combination of functional groups allows for a broader range of chemical transformations compared to similar compounds.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

benzyl N-(2-hydroxyiminoethyl)-N-prop-2-enylcarbamate

InChI

InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2

InChI Key

USNPGPXWVWTJSS-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzyl N-allyl-N-(2-oxoethyl)carbamate (25 g, 107 mmol) in acetonitrile (150 mL) is treated with hydroxylamine hydrochloride (9.68 g, 139 mmol) and a solution of sodium acetate trihydrate (16 g, 117.9 mmol) in water (75 mL). The mixture is stirred at room temperature overnight. The acetonitrile is evaporated and the aqueous solution is extracted with ethyl acetate. The organic layer is separated, dried over magnesium sulfate, and concentrated under vacuum to give the title compound (24 g, 90%). ES/MS (m/e): 249 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
90%

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